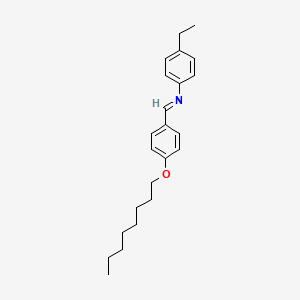
Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate typically involves the esterification of heptafluoropentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Heptafluoropentanoic acid.
Reduction: Methyl 2,2,3,3,4,4,5-heptafluoro-5-hydroxypentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and bioavailability.
Industry: Utilized in the production of high-performance polymers and coatings due to its thermal stability and resistance to degradation.
作用機序
The mechanism of action of Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The fluorine atoms enhance the compound’s ability to interact with biological molecules, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- Methyl 2,2,3,3,4,4,5,5-octafluoro-5-oxopentanoate
- Methyl 2,2,3,3,4,4,4-heptafluorobutyrate
- Methyl 2,2,3,3,4,4,5,5,6,6-decafluorohexanoate
Uniqueness
Methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to chemical degradation make it particularly valuable in applications requiring robust performance under extreme conditions.
特性
CAS番号 |
38093-90-2 |
|---|---|
分子式 |
C6H3F7O3 |
分子量 |
256.07 g/mol |
IUPAC名 |
methyl 2,2,3,3,4,4,5-heptafluoro-5-oxopentanoate |
InChI |
InChI=1S/C6H3F7O3/c1-16-3(15)5(10,11)6(12,13)4(8,9)2(7)14/h1H3 |
InChIキー |
ULCKZJAFZLDOGT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(C(C(=O)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


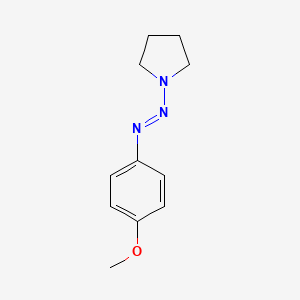

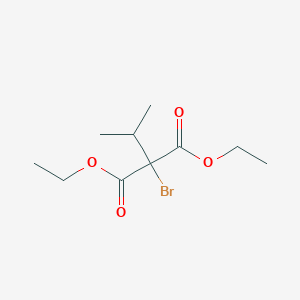

![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
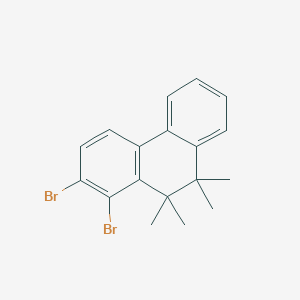
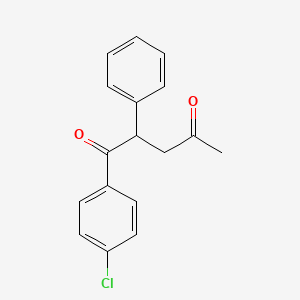
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)



